molecular formula C24H28N4O5S B1228701 Glisindamide CAS No. 71010-45-2

Glisindamide

Cat. No. B1228701
Key on ui cas rn: 71010-45-2
M. Wt: 484.6 g/mol
InChI Key: GBKGGLHRMGPFMB-UHFFFAOYSA-N
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Patent
US04282239

Procedure details

3.6 g of 4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfon-amide are carefully mixed with 2.5 g of trichloroacetyl-cyclohexyl amide and 2.8 g of potassium carbonate and the mixture is heated in a bath for 1 hour at 160° C. After cooling, the reaction mixture is treated with water and hydrochloric acid, filtered off with suction and the reaction product is reprecipitated from very dilute ammonia and recrystallized from dilute acetone. The N-(4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfonyl)-N'-cyclohexyl-urea obtained melts at 214°-216° C.
Name
4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfon-amide
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
trichloroacetyl-cyclohexyl amide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][N:3]1[C:11]([NH:13][CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][C:19]([S:22]([NH2:25])(=[O:24])=[O:23])=[CH:18][CH:17]=1)=[O:12].ClC(Cl)(Cl)[C:28]([N-:30][CH:31]1[CH2:36][CH2:35][CH2:34][CH2:33][CH2:32]1)=[O:29].C(=O)([O-])[O-].[K+].[K+].Cl>O>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][N:3]1[C:11]([NH:13][CH2:14][CH2:15][C:16]1[CH:17]=[CH:18][C:19]([S:22]([NH:25][C:28]([NH:30][CH:31]2[CH2:36][CH2:35][CH2:34][CH2:33][CH2:32]2)=[O:29])(=[O:23])=[O:24])=[CH:20][CH:21]=1)=[O:12] |f:2.3.4|

Inputs

Step One
Name
4-[2-(1-oxo-isoindoline-2-carboxamido)-ethyl]-benzenesulfon-amide
Quantity
3.6 g
Type
reactant
Smiles
O=C1N(CC2=CC=CC=C12)C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Name
trichloroacetyl-cyclohexyl amide
Quantity
2.5 g
Type
reactant
Smiles
ClC(C(=O)[N-]C1CCCCC1)(Cl)Cl
Name
Quantity
2.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
the reaction product is reprecipitated from very dilute ammonia
CUSTOM
Type
CUSTOM
Details
recrystallized from dilute acetone

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CC2=CC=CC=C12)C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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